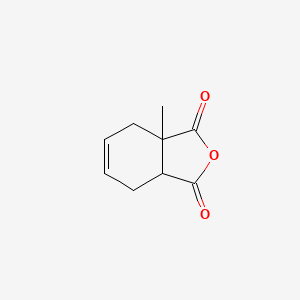

3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione

Vue d'ensemble

Description

Méthodes De Préparation

3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione can be synthesized through the Diels-Alder reaction of butadiene and maleic anhydride . This reaction involves the formation of a cyclic anhydride from the reaction of a diene (butadiene) with a dienophile (maleic anhydride). The reaction conditions typically involve heating the reactants to facilitate the cycloaddition process.

In industrial production, the compound is obtained from the reaction of isoprene with maleic anhydride . This large-scale process ensures the efficient production of this compound for various applications.

Analyse Des Réactions Chimiques

3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tetrahydrophthalic acid.

Reduction: Reduction reactions can convert the anhydride to its corresponding diacid.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions include tetrahydrophthalic acid, diacid derivatives, and substituted anhydrides .

Applications De Recherche Scientifique

3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione has several scientific research applications, including:

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

Industry: It is used in the production of solvent-free paints, laminated boards, and epoxy adhesives.

Mécanisme D'action

The mechanism of action of 3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione involves its reactivity as an anhydride. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. These reactions are facilitated by the electrophilic nature of the carbonyl carbon in the anhydride group. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on biological molecules, leading to potential allergenic responses .

Comparaison Avec Des Composés Similaires

3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione can be compared with other similar compounds, such as:

Tetrahydrophthalic anhydride: This compound is also a cyclic anhydride but lacks the methyl group present in this compound.

Hexahydrophthalic anhydride: This compound is fully hydrogenated and does not contain any double bonds, making it less reactive compared to this compound.

Phthalic anhydride: This compound is an aromatic anhydride and is more reactive due to the presence of the aromatic ring.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to its analogs.

Activité Biologique

3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (CAS Number: 35438-82-5) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Before delving into its biological activity, it is essential to understand the chemical properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.174 g/mol |

| Density | 1.204 g/cm³ |

| Boiling Point | 303 °C at 760 mmHg |

| Flash Point | 142.9 °C |

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of various derivatives of this compound on cancer cell lines. Notably, the compound has shown promising results against breast cancer cells.

Case Study: MCF-7 Breast Cancer Cells

In a study focused on the MCF-7 breast cancer cell line, compounds derived from this structure exhibited significant antiproliferative activity. The following table summarizes the IC₅₀ values (the concentration required to inhibit cell growth by 50%) for selected compounds:

| Compound | IC₅₀ (nM) | Notes |

|---|---|---|

| CA-4 | 3.9 | Reference compound |

| 9h | 10 | Potent activity |

| 9q | 23 | Significant reduction in tubulin polymerization |

| 10p | 33 | Comparable to CA-4 |

The study indicated that these compounds interact with the colchicine-binding site on tubulin, leading to mitotic catastrophe in treated cells. Flow cytometry analyses revealed that compound 9q effectively arrested MCF-7 cells in the G₂/M phase and induced apoptosis.

The mechanism through which this compound exerts its biological effects primarily involves:

- Tubulin Destabilization : The compound disrupts microtubule dynamics by binding to tubulin.

- Cell Cycle Arrest : It causes arrest in specific phases of the cell cycle (G₂/M).

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.

In Silico Studies

In silico molecular docking studies have supported the hypothesis that these compounds can effectively bind to the colchicine site on tubulin. This interaction is crucial for their activity as potential antitumor agents.

Propriétés

IUPAC Name |

7a-methyl-4,7-dihydro-3aH-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-9-5-3-2-4-6(9)7(10)12-8(9)11/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOZEQGBHHIHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC=CCC1C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40962532 | |

| Record name | 3a-Methyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42498-58-8, 26590-20-5 | |

| Record name | 3a,4,7,7a-Tetrahydro-3a-methyl-1,3-isobenzofurandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42498-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyltetrahydrophthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026590205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epoxy hardener zzla-0334 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042498588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3a-Methyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-tetrahydromethylphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-tetrahydro-2-methylphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.